Avizafone

Descripción

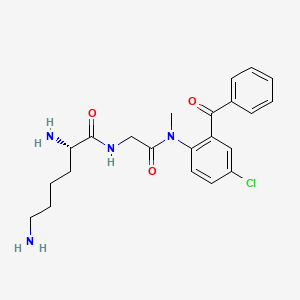

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKOVYBBGBGKTA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215868 | |

| Record name | Avizafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65617-86-9 | |

| Record name | Avizafone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65617-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avizafone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065617869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avizafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVIZAFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK71K78P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Avizafone Prodrug Conversion and Biotransformation

Enzymatic Hydrolysis Pathways and Kinetics

The biotransformation of Avizafone to diazepam is primarily initiated through enzymatic hydrolysis, a crucial step that dictates the rate and efficiency of active drug formation. This process involves specific enzymes that cleave the prodrug structure, leading to intermediate compounds before the final active drug is formed. researchgate.netevitachem.comnih.gov

Role of Aminopeptidases in this compound Biotransformation to Diazepam

Aminopeptidases play a pivotal role in the biotransformation of this compound into diazepam. This compound is a peptide prodrug of diazepam, and it undergoes hydrolysis by aminopeptidases to liberate lysine (B10760008) and subsequently yield diazepam. ncats.ionih.gov This enzymatic action is essential for the therapeutic efficacy of this compound, particularly in scenarios requiring rapid onset of action. evitachem.com

Human Aminopeptidase (B13392206) B (APB) has been characterized as a key converting enzyme for this compound. APB is a hydrolytic zinc metalloenzyme that facilitates the biotransformation of this compound. researchgate.net Studies have demonstrated that co-administering this compound with human APB can lead to rapid and complete absorption of diazepam, suggesting its potential in clinical applications, such as the intranasal delivery for seizure emergencies. researchgate.netnih.govinvivochem.cominvivochem.com Furthermore, research has explored the use of this compound as a stabilizer for APB during lyophilization, indicating that co-lyophilization of the enzyme with its substrate can enhance enzyme stability, with an APB + this compound + trehalose (B1683222) combination showing significant retention of activity. invivochem.cominvivochem.comidexlab.com

Aspergillus oryzae Protease (AOP) has been widely utilized in in vitro conversion systems to study the biotransformation of this compound to diazepam. AOP is an efficient enzyme that converts this compound to diazepam, often resulting in supersaturated concentrations of the active drug. evitachem.comidexlab.comresearchgate.netnih.govnih.govumn.eduresearchgate.net

Kinetic studies with this compound-protease mixtures using AOP have provided valuable insights into the enzymatic conversion process. The reaction follows Michaelis-Menten kinetics, with specific parameters determined under controlled conditions. evitachem.comresearchgate.netnih.govresearchgate.net

Table 1: Kinetic Parameters for this compound Conversion by Aspergillus oryzae Protease (AOP) evitachem.comresearchgate.netnih.govresearchgate.net

| Parameter | Value (Mean ± SEM) | Conditions |

| KM | 1,501 ± 232 μM | pH 7.4, 32°C, 0.25 U/mL AOP |

| Vmax | 1,369 ± 94 μM/s | pH 7.4, 32°C, 0.25 U/mL AOP |

These in vitro systems, often employing Madin-Darby canine kidney II-wild type (MDCKII-wt) monolayers, have been instrumental in understanding the conversion rates and permeability of diazepam produced from this compound. researchgate.netnih.govnih.govresearchgate.net

Characterization of Human Aminopeptidase B (APB) as a Converting Enzyme

Elucidation of Intermediate Metabolite Formation During Conversion

The conversion of this compound to diazepam is not a direct one-step process but involves the formation of an intermediate metabolite. This elucidation of intermediate formation is critical for a comprehensive understanding of the prodrug's biotransformation. researchgate.netnih.govresearchgate.net

During the enzymatic hydrolysis of this compound, an open-ring intermediate (ORI) is formed. This intermediate is a crucial step before the final cyclization to diazepam. Mass spectrometry (MS) and HPLC analyses have been used to identify the structure of this intermediate. One such identified open-ring intermediate is 2-(N-methylamino)-5-chlorobenzophenone. google.comgoogle.com This open-ring structure highlights the initial cleavage of the prodrug, exposing the functional groups necessary for the subsequent cyclization. google.comgoogle.combluelight.org

Following the enzymatic release of lysine and the formation of the open-ring intermediate, a spontaneous cyclization process occurs, leading to the formation of diazepam. nih.govresearchgate.net This spontaneous ring closure is a non-enzymatic step that completes the conversion of the prodrug to its active form. The rate constant for the conversion of the open-ring intermediate to diazepam has been determined in some studies, indicating a relatively rapid process. For instance, a rate constant of 0.470 ± 0.012 min⁻¹ has been reported for the conversion of ORI to diazepam when using AOP in in vitro systems. idexlab.com This two-step mechanism, involving enzymatic hydrolysis followed by spontaneous cyclization, ensures the controlled and efficient release of diazepam from its prodrug, this compound. nih.govresearchgate.net

Structural Identification of Open-Ring Intermediates

Quantitative Enzyme Kinetics and Reaction Dynamics

Determination of Michaelis-Menten Parameters (KM, Vmax) for this compound Hydrolysis

The enzymatic conversion of this compound to diazepam has been extensively studied to characterize its reaction kinetics. Research involving this compound-protease mixtures, specifically utilizing Aspergillus oryzae (A.O.) protease, has yielded consistent Michaelis-Menten parameters. Under conditions of pH 7.4 and 32°C, the Michaelis constant (KM) for this compound hydrolysis was determined to be 1,501 ± 232 μM, and the maximum reaction velocity (Vmax) was found to be 1,369 ± 94 μM/s evitachem.comresearchgate.netnih.govresearchgate.netidexlab.comnih.gov. These parameters reflect the enzyme's affinity for this compound and the maximum rate at which the prodrug is converted to diazepam.

An alternative study investigating hydrolysis by human aminopeptidase B (APB) under similar conditions (32°C in pH 7.4 PBS) reported a KM of 370 ± 63 μM and a catalytic rate constant (kcat) of 1250 ± 60 minutes−1 nih.gov. This highlights that different enzymes can facilitate the conversion, with varying kinetic profiles.

Table 1: Michaelis-Menten Parameters for this compound Hydrolysis

| Enzyme Type | KM (μM) | Vmax (μM/s) | kcat (min-1) | Conditions | Reference |

| Aspergillus oryzae Protease | 1,501 ± 232 | 1,369 ± 94 | N/A | pH 7.4, 32°C | nih.govresearchgate.netnih.gov |

| Human Aminopeptidase B (APB) | 370 ± 63 | N/A | 1250 ± 60 | pH 7.4 PBS, 32°C | nih.gov |

Influence of Prodrug-Enzyme Ratios on Conversion Rate and Supersaturation Extent

For instance, when prodrug-protease mixtures were co-delivered onto Madin-Darby canine kidney II-wild type (MDCKII-wt) monolayers, a model for nasal epithelium, they exhibited a 2- to 17.6-fold increase in diazepam flux (with supersaturation ratios, S, ranging from 1.3 to 15.3) compared to near-saturated diazepam solutions (S = 0.7) researchgate.netnih.govresearchgate.netnih.gov. This indicates that controlling the prodrug-enzyme ratio is crucial for achieving desired drug delivery characteristics. Optimal enzyme concentrations for efficient hydrolysis have been observed to range from 0.25 U/mL upwards, depending on the specific formulation requirements evitachem.com. Furthermore, increasing the enzyme concentration has been shown to accelerate the rate of absorption invivochem.com. In particular, the conversion of this compound to diazepam can be faster than the combined absorption of diazepam and its transient intermediate, leading to an accumulation of diazepam in the nasal cavity and the formation of supersaturated concentrations nih.gov.

Molecular Mechanism of Action Through Diazepam Activation

Downstream Effects on Central Nervous System Neurotransmitter Systems

The potentiation of GABAergic neurotransmission by diazepam, the active metabolite of this compound, leads to a broad spectrum of downstream effects on various central nervous system (CNS) neurotransmitter systems. The enhanced inhibitory activity mediated by GABAA receptors results in the characteristic pharmacological properties associated with benzodiazepines, including sedative, anxiolytic (anxiety-reducing), anticonvulsant, and muscle relaxant effects ivolabs.comdrugbank.comdrugabuse.comgoodtherapy.orgpatsnap.comnih.govsmolecule.com.

Diazepam's anxiolytic effects are thought to stem from its actions on specific brain regions, including the limbic system, thalamus, and hypothalamus goodtherapy.orgwikipedia.orghhs.gov. Its influence extends to the cerebral cortex, where it increases inhibitory processes goodtherapy.orgwikipedia.org. While the primary mechanism involves GABAA receptor modulation, the anticonvulsant properties of diazepam may also be attributed, in part or entirely, to its binding to voltage-dependent sodium channels goodtherapy.orgwikipedia.org. Furthermore, the muscle relaxant effects are achieved through the inhibition of polysynaptic pathways within the spinal cord goodtherapy.org. Beyond these direct inhibitory effects, diazepam can also indirectly influence other neurotransmitter systems, such as the dopaminergic system. By reducing the inhibitory effect that GABA typically exerts on certain dopaminergic neurons, diazepam can contribute to an increase in dopamine (B1211576) release drugabuse.com.

Pharmacokinetic and Pharmacodynamic Characterization of Avizafone and Its Metabolites

Comparative Pharmacokinetic Profiles of Avizafone-Derived Diazepam vs. Direct Diazepam Administration

This compound generally results in a faster absorption and a shorter time to peak plasma concentration (Tmax) for diazepam compared to direct diazepam administration, especially via the intramuscular (IM) route. In human studies, intramuscular injection of this compound (20 mg) led to diazepam reaching its maximal concentration faster than an equimolar dose of diazepam (11.3 mg) nih.govidexlab.comnih.gov. For instance, a Tmax of 0.75 hours was observed for this compound-derived diazepam, in contrast to 1.5 hours for directly injected diazepam . This accelerated absorption is attributed to this compound's water solubility, which circumvents the slower and more variable absorption often seen with diazepam formulations that require organic solvents nih.govresearchgate.net.

Intranasal administration of this compound in rats, particularly when co-administered with a converting enzyme like human aminopeptidase (B13392206) B, has demonstrated very rapid absorption kinetics. Single intranasal doses equivalent to 0.500, 1.00, and 1.50 mg/kg of diazepam resulted in Tmax values of 5, 8, and 5 minutes, respectively, for plasma concentrations of diazepam invivochem.comresearchgate.netinvivochem.comnih.govmdpi.com. This rapid attainment of peak concentrations suggests a highly efficient delivery system for diazepam through the nasal mucosa evitachem.comresearchgate.net.

However, the co-administration of this compound with other compounds, such as atropine (B194438) and pralidoxime (B1201516) in a bi-compartmental auto-injector (AIBC), can influence the Tmax. While the combination generally maintains the benefits of this compound, the time to Cmax for diazepam was observed to be increased relative to this compound administered alone nih.govidexlab.comnih.govresearchgate.netresearchgate.net.

| Administration Route | Compound Administered | Tmax (hours/minutes) | Species | Reference |

|---|---|---|---|---|

| Intramuscular | This compound | 0.75 hours | Human | |

| Intramuscular | Diazepam | 1.5 hours | Human | |

| Intranasal (with enzyme) | This compound (0.500 mg/kg equiv. Diazepam) | 5 minutes | Rat | invivochem.comresearchgate.netinvivochem.comnih.govmdpi.com |

| Intranasal (with enzyme) | This compound (1.00 mg/kg equiv. Diazepam) | 8 minutes | Rat | invivochem.comresearchgate.netinvivochem.comnih.govmdpi.com |

| Intranasal (with enzyme) | This compound (1.50 mg/kg equiv. Diazepam) | 5 minutes | Rat | invivochem.comresearchgate.netinvivochem.comnih.govmdpi.com |

| Intramuscular (with atropine-pralidoxime) | This compound | Increased vs. This compound alone | Human | nih.govidexlab.comnih.govresearchgate.netresearchgate.net |

However, some preclinical studies in primates have indicated that at similar molar doses, this compound administration might result in a lower plasmatic load of diazepam compared to direct diazepam administration idexlab.comresearchgate.netnih.gov. This discrepancy highlights the importance of species-specific differences and the context of co-administered agents. For intranasal this compound co-administered with human aminopeptidase B in rats, complete absorption was observed at medium and high dose levels, with AUC values suggesting saturation of the diazepam absorption rate at higher doses nih.gov.

| Administration Route | Compound Administered | AUC Comparison (Diazepam from this compound vs. Direct Diazepam) | Species | Reference |

|---|---|---|---|---|

| Intramuscular | This compound vs. Diazepam | Equal/Similar | Human | nih.govidexlab.comnih.govresearchgate.netresearchgate.net |

| Intramuscular (equimolar doses) | This compound vs. Diazepam | Lower plasmatic load (preclinical) | Primate | idexlab.comresearchgate.netnih.gov |

| Intranasal (with enzyme, medium/high doses) | This compound | Complete absorption, saturation of absorption rate | Rat | nih.gov |

| Intramuscular (with atropine-pralidoxime) | This compound | No significant effect on AUC compared to this compound alone | Human | nih.govidexlab.comnih.govresearchgate.netresearchgate.net |

A notable characteristic of this compound is its ability to achieve higher maximum plasma concentrations (Cmax) of diazepam compared to direct administration of diazepam. In human studies involving intramuscular injection, the Cmax of diazepam following this compound administration (20 mg) was significantly higher (231 ng/mL) than that obtained after an equimolar injection of diazepam itself (148 ng/mL) nih.govidexlab.comnih.govresearchgate.net. This higher Cmax suggests a more rapid and pronounced initial exposure to the active drug when administered as the prodrug nih.govidexlab.com.

In preclinical studies in rats, intranasal co-administration of this compound with human aminopeptidase B resulted in substantial Cmax values for diazepam, ranging from 71.5 ± 9.3 ng/mL to 388 ± 31 ng/mL, depending on the this compound dose invivochem.comresearchgate.netinvivochem.comnih.govmdpi.com. This further supports the prodrug's capacity to deliver high peak concentrations of diazepam, which can be critical for rapid therapeutic effects evitachem.com. Similar to Tmax, the co-administration of atropine and pralidoxime with this compound did not significantly affect the Cmax of diazepam, although it could influence the time to reach it nih.govidexlab.comnih.govresearchgate.netresearchgate.net.

| Administration Route | Compound Administered | Diazepam Cmax (ng/mL) | Species | Reference |

|---|---|---|---|---|

| Intramuscular | This compound (20 mg) | 231 | Human | nih.govidexlab.comnih.govresearchgate.net |

| Intramuscular | Diazepam (11.3 mg) | 148 | Human | nih.govidexlab.comnih.govresearchgate.net |

| Intranasal (with enzyme) | This compound (0.500 mg/kg equiv. Diazepam) | 71.5 ± 9.3 | Rat | invivochem.comresearchgate.netinvivochem.comnih.govmdpi.com |

| Intranasal (with enzyme) | This compound (1.00 mg/kg equiv. Diazepam) | 388 ± 31 | Rat | invivochem.comresearchgate.netinvivochem.comnih.govmdpi.com |

| Intranasal (with enzyme) | This compound (1.50 mg/kg equiv. Diazepam) | 355 ± 187 | Rat | invivochem.comresearchgate.netinvivochem.comnih.govmdpi.com |

However, preclinical studies in primates have shown that the relative bioavailability of diazepam differed when this compound (prodrug) or diazepam (parent drug) was injected nih.govresearchgate.net. Specifically, the relative bioavailability of diazepam liberated from this compound, when injected in combination with atropine and pralidoxime, was reported to be 62–66% of that after intramuscular injection of diazepam alone nih.govresearchgate.net. This suggests that while this compound provides a water-soluble alternative, the total systemic exposure might be somewhat reduced in certain co-administration scenarios in preclinical models.

In contrast, intranasal administration of this compound with human aminopeptidase B in rats demonstrated high and consistent systemic bioavailability. Bioavailability values of 77.8% ± 6.0%, 112% ± 10%, and 114% ± 7% were reported for single doses equivalent to 0.500, 1.00, and 1.50 mg/kg of diazepam, respectively invivochem.comresearchgate.netinvivochem.comnih.govmdpi.com. These findings indicate that this compound, particularly with enzymatic co-administration, can achieve rapid and complete absorption of diazepam via the intranasal route evitachem.comresearchgate.netnih.gov.

| Administration Route | Compound Administered | Bioavailability (F) | Species | Reference |

|---|---|---|---|---|

| Intramuscular | This compound vs. Diazepam | Similar (based on AUC equivalence) | Human | nih.govnih.govresearchgate.netresearchgate.net |

| Intramuscular (with atropine-pralidoxime) | This compound-derived Diazepam | 62–66% (relative to direct Diazepam) | Primate | nih.govresearchgate.net |

| Intranasal (with enzyme) | This compound (0.500 mg/kg equiv. Diazepam) | 77.8% ± 6.0% | Rat | invivochem.comresearchgate.netinvivochem.comnih.govmdpi.com |

| Intranasal (with enzyme) | This compound (1.00 mg/kg equiv. Diazepam) | 112% ± 10% | Rat | invivochem.comresearchgate.netinvivochem.comnih.govmdpi.com |

| Intranasal (with enzyme) | This compound (1.50 mg/kg equiv. Diazepam) | 114% ± 7% | Rat | invivochem.comresearchgate.netinvivochem.comnih.govmdpi.com |

Evaluation of Maximum Plasma Concentration (Cmax) Attainment

Prodrug Metabolism and Metabolite Pharmacokinetics

This compound functions as a prodrug, meaning it must be metabolized in the body to produce its active pharmacological agent, diazepam wikipedia.orgevitachem.com. This conversion is a crucial step in its pharmacokinetic profile.

This compound undergoes rapid hydrolysis in vivo, primarily by aminopeptidase enzymes, to yield diazepam and lysine (B10760008) nih.govinvivochem.comwikipedia.orgevitachem.comwikipedia.orgvulcanchem.comresearchgate.net. This enzymatic conversion is a key determinant of the rate at which active diazepam becomes available in the systemic circulation.

The half-life of conversion of this compound to diazepam has been determined across different species. In monkeys and humans, the half-life of this conversion ranges from 2.7 to 4.2 minutes, respectively nih.govresearchgate.net. More specifically, studies have reported conversion half-lives of 0.49 ± 0.06 minutes for guinea pigs, 3.17 ± 0.09 minutes for rhesus monkeys, and 3.85 ± 0.26 minutes for humans nih.gov. This rapid hydrolysis ensures that this compound quickly generates therapeutic concentrations of diazepam following administration evitachem.comvulcanchem.com.

| Species | Half-Life of this compound Conversion to Diazepam (minutes) | Reference |

|---|---|---|

| Guinea pig | 0.49 ± 0.06 | nih.gov |

| Rhesus monkey | 3.17 ± 0.09 | nih.gov |

| Human | 3.85 ± 0.26 | nih.gov |

| Monkey | 2.7 | nih.govresearchgate.net |

| Human | 4.2 | nih.govresearchgate.net |

Distribution and Concentration of Diazepam in Plasma and Brain Tissue Following this compound Delivery

Following intranasal (IN) coadministration of this compound with human aminopeptidase B (APB) in rats, diazepam is rapidly delivered into both the systemic circulation and the brain. invivochem.comnih.govhealthpartners.comresearchgate.net Studies involving single IN doses of this compound, equivalent to 0.500, 1.00, and 1.50 mg/kg of diazepam, demonstrated high bioavailability, ranging from 77.8% ± 6.0% to 114% ± 7%. invivochem.comnih.govhealthpartners.comresearchgate.net Peak plasma concentrations were achieved rapidly, with times to maximum plasma concentration (tmax) occurring at 5, 8, and 5 minutes for the respective dose levels. invivochem.comnih.govhealthpartners.comresearchgate.net

Plasma concentrations of diazepam reached 71.5 ± 9.3 ng/ml, 388 ± 31 ng/ml, and 355 ± 187 ng/ml for the 0.500, 1.00, and 1.50 mg/kg equivalent doses, respectively. invivochem.comnih.govhealthpartners.comresearchgate.net Notably, the concentration of diazepam measured in plasma at the earliest time point (2 minutes) for the medium-dose group (1.00 mg/kg equivalent) was already 270 ± 181 ng/ml, exceeding the therapeutic concentration expected to elevate seizure threshold in rats (≥70 ng/ml). nih.gov

In terms of tissue distribution, brain and plasma diazepam concentrations were found to be similar at 5 minutes post-dose in rats, with a mean brain-to-plasma ratio of 0.88 ± 0.08. aesnet.org While diazepam and a transient intermediate were absorbed, concentrations of this compound itself in plasma and brain tissue were below the limit of quantification, indicating rapid conversion to diazepam. nih.gov

Comparative studies in cynomolgus monkeys revealed that administration of this compound led to faster achievement and more rapid decline of plasma diazepam levels compared to direct diazepam administration. researchgate.netnih.gov To achieve a similar plasmatic load of benzodiazepine (B76468), a higher molar dose of this compound (1 µmol/kg) was required compared to diazepam (0.7 µmol/kg). researchgate.netnih.gov

Table 1: Pharmacokinetic Parameters of Diazepam Following Intranasal this compound/APB Administration in Rats invivochem.comnih.govhealthpartners.comresearchgate.net

| This compound Dose (Diazepam Equivalent, mg/kg) | Bioavailability (%) | Maximum Plasma Concentration (Cmax, ng/ml) | Time to Peak Plasma Concentration (tmax, minutes) |

| 0.500 | 77.8 ± 6.0 | 71.5 ± 9.3 | 5 |

| 1.00 | 112 ± 10 | 388 ± 31 | 8 |

| 1.50 | 114 ± 7 | 355 ± 187 | 5 |

Application of Non-Compartmental and Compartmental Pharmacokinetic Modeling

Pharmacokinetic modeling approaches, including both non-compartmental analysis (NCA) and compartmental modeling, have been applied to characterize this compound and its metabolites. nih.govgoogle.comsoton.ac.uknih.govcore.ac.uk

In studies evaluating intranasal this compound coadministered with APB in rats, enzyme kinetics were integrated into a physiologically based pharmacokinetic model. This allowed for the estimation of first-order absorption rate constants: 0.0689 ± 0.0080 minutes⁻¹ for diazepam and 0.122 ± 0.022 minutes⁻¹ for the transient intermediate. invivochem.comnih.govhealthpartners.com

For the analysis of diazepam liberation from this compound in healthy human volunteers, both non-compartmental and compartmental modeling approaches have been utilized. Furthermore, in pharmacokinetic studies of pralidoxime when co-administered intramuscularly with atropine and this compound, a two-compartment model with a first-order absorption was identified as the most suitable model describing pralidoxime pharmacokinetics. nih.govnih.govcore.ac.uk NCA in these studies indicated that the administration of this compound and atropine with pralidoxime resulted in faster absorption into the general circulation and higher maximal concentrations of pralidoxime compared to pralidoxime administered alone. nih.govnih.govcore.ac.uk NCA has also been applied to determine this compound pharmacokinetic parameters in canine models. google.com

Pharmacodynamic Efficacy in Preclinical Models of Chemical Agent Exposure

This compound demonstrates pharmacodynamic efficacy in preclinical models of chemical agent exposure, primarily due to its conversion to diazepam, which exerts anticonvulsant and neuroprotective effects. invivochem.comwikipedia.orgresearchgate.netncats.ionih.govidexlab.comhhs.govnih.gov

Anticonvulsant Effects in Soman (B1219632) and Sarin-Induced Seizure Models

This compound is recognized for its anticonvulsant properties in models of organophosphate nerve agent poisoning. It has been shown to terminate seizures within 10 minutes following exposure to soman, thereby preventing subsequent neuropathology.

In cynomolgus monkeys intoxicated with soman, a three-drug therapy including atropine, pralidoxime, and this compound was compared to a combination with diazepam. When administered at similar molar doses of 0.7 µmol/kg, the protection against soman toxicity was more pronounced with the diazepam combination, attributed to a lower plasmatic load of diazepam achieved with this compound. researchgate.netnih.gov However, increasing the this compound dose to 1 µmol/kg resulted in electrophysiological and histological protection comparable to that obtained with 0.7 µmol/kg diazepam. researchgate.netnih.gov

Studies in guinea pigs exposed to sarin (B92409) gas, with pretreatment of pyridostigmine, showed that co-administration of this compound with atropine and pralidoxime could effectively mitigate seizures. nih.gov In rats challenged with 4 x LD₅₀ of soman, combined intramuscular injections of HI-6, atropine, and this compound (3 mg/kg) administered at 1, 16, and 31 minutes post-exposure completely terminated seizures, with a moderate mortality rate of 25%. researchgate.net While this compound is effective in stopping soman-induced seizures, its rapidity of seizure control can differ when compared to other benzodiazepines, such as midazolam. hhs.gov

Protection Against Neuropathological Consequences of Organophosphate Poisoning

This compound contributes to the protection against neuropathological consequences associated with organophosphate poisoning, particularly in soman-induced convulsions. researchgate.netnih.govidexlab.com Early intervention with anticonvulsants, including diazepam (the active metabolite of this compound), is critical for realizing therapeutic benefits and preventing neuronal damage. idexlab.com

In experimental models, diazepam administered 10 minutes prior to soman exposure prevented the occurrence of soman-induced convulsions and associated neuropathology. When given at the onset of soman-induced convulsions, diazepam significantly reduced both the convulsions and the extent of neuropathology. idexlab.com In contrast, this compound administered at the start of convulsions showed little to no effect on the associated neuropathology in some studies. idexlab.com However, as noted, a higher molar dose of this compound (1 µmol/kg) in monkeys provided histological protection against soman-induced neuropathology similar to that achieved with 0.7 µmol/kg diazepam. researchgate.netnih.gov

Electrophysiological (EEG) Correlates of Therapeutic Efficacy

Electrophysiological parameters, including electroencephalography (EEG), have been utilized to assess the therapeutic efficacy of this compound in toxin exposure models. nih.govhhs.govnih.gov In cynomolgus monkeys, the administration of an atropine/pralidoxime/Avizafone combination at a dose of 1 µmol benzodiazepine/kg provided electrophysiological protection against soman-induced disturbances that was similar to the protection afforded by an atropine/pralidoxime/diazepam combination at 0.7 µmol diazepam/kg. researchgate.netnih.gov

In guinea pig models of sarin poisoning, when atropine was administered at a dose of 3 mg/kg, seizures were observed in 87.5% of cases. However, the addition of an anticonvulsant, either diazepam or this compound, prevented these seizures. nih.gov

Influence on Respiratory Function in Toxin Exposure Models

The influence of this compound on respiratory function has been investigated in toxin exposure models, particularly in comparison to diazepam. In guinea pig models exposed to sarin gas, the co-administration of this compound with atropine was observed to mitigate seizures without inducing significant respiratory distress. nih.gov This contrasts with observations where diazepam, when co-administered with atropine, led to respiratory difficulties in 62.5% of the animals, a symptom not noted with this compound. hhs.govnih.gov This difference suggests that this compound may offer an advantage in emergency scenarios by providing anticonvulsant effects with potentially minimal impact on respiratory function compared to direct diazepam administration.

Pharmacokinetic and Pharmacodynamic Interactions in Co-administration Studies

The pharmacokinetic and pharmacodynamic profiles of this compound and its active metabolite, diazepam, can be influenced by co-administered agents, particularly in the context of triple therapy regimens for organophosphate poisoning or the presence of excipients.

Effects of Atropine and Pralidoxime on this compound Conversion and Diazepam Pharmacokinetics in Triple Therapy Regimens

In triple therapy regimens for organophosphate poisoning, this compound is co-administered with atropine and pralidoxime. Studies have investigated the impact of this co-administration on the pharmacokinetics of both diazepam (derived from this compound) and pralidoxime.

Research indicates that when this compound is injected intramuscularly (IM) alongside atropine and pralidoxime in a bi-compartmental auto-injector (AIBC), there is no significant effect on the maximal concentration (Cmax) and area under the curve (AUC) of diazepam, compared to this compound administered alone nih.govresearchgate.net. However, the time to reach maximal concentration (Tmax) for diazepam was observed to be increased when this compound was co-administered with atropine and pralidoxime, relative to this compound injected alone nih.govresearchgate.net.

A study in healthy volunteers showed that the Cmax of diazepam after this compound injection was higher (231 ng·mL⁻¹) than that obtained after injection of diazepam itself (148 ng·mL⁻¹), while AUC values were comparable nih.govresearchgate.net. Diazepam concentrations reached their maximal value faster after this compound injection nih.govresearchgate.net. When atropine and pralidoxime were co-injected with this compound, the pharmacokinetics of diazepam were best described by a two-compartment model with a first-order absorption, whereas this compound alone followed a zero-order absorption model nih.govresearchgate.net.

Regarding pralidoxime pharmacokinetics in triple therapy, co-administration with atropine and this compound resulted in a faster absorption into the general circulation and higher maximal concentrations compared to pralidoxime administered alone idexlab.comnih.govnih.gov. The injection of the pralidoxime combination with atropine and this compound provided a higher pralidoxime maximal concentration than that obtained after the injection of pralidoxime alone, while pralidoxime AUC values were equivalent idexlab.comnih.govnih.gov. Pralidoxime concentrations reached their maximal value earlier after the injection of the combination idexlab.comnih.govnih.gov. The best model describing pralidoxime pharmacokinetics when co-administered with atropine and this compound was a two-compartment model with a first-order absorption idexlab.comnih.govnih.gov.

The following table summarizes key pharmacokinetic parameters of diazepam when administered as this compound alone versus in combination with atropine and pralidoxime:

| Parameter | This compound Alone (Diazepam) | This compound + Atropine + Pralidoxime (Diazepam) | Diazepam Alone |

| Cmax (ng/mL) | 231 nih.govresearchgate.net | No significant effect on Cmax compared to this compound alone nih.govresearchgate.net | 148 nih.govresearchgate.net |

| AUC | Equal to diazepam alone nih.govresearchgate.net | No significant effect on AUC compared to this compound alone nih.govresearchgate.net | - |

| Tmax | Faster than diazepam alone nih.govresearchgate.net | Increased compared to this compound alone nih.govresearchgate.net | - |

| Absorption Kinetics | Zero-order nih.govresearchgate.net | First-order nih.govresearchgate.net | - |

Impact of Excipients or Adjuvants (e.g., Niacin) on this compound Absorption Profiles

The presence of excipients or adjuvants can influence the absorption characteristics of this compound. Compartmental modeling has indicated that this compound exhibits two-phase absorption when co-administered with adjuvants vulcanchem.com. In solo administration, zero-order kinetics predominate with an absorption rate constant (ka) of 0.12 min⁻¹ vulcanchem.com. However, with atropine/avizafone co-administration, first-order kinetics are observed with a ka of 0.27 min⁻¹ vulcanchem.com.

Adding niacin (10 mg/mL) to this compound solutions has been shown to accelerate absorption further, leading to a reduced Tmax of 8.2 ± 2.1 minutes, by increasing local blood flow vulcanchem.com. However, other studies have reported that the presence of niacin had no statistical impact on the absorption rate of intramuscular (IM) or subcutaneous (SQ) this compound delivery in beagle dogs, suggesting that the data could be pooled for each delivery method patsnap.comgoogle.com.

It has been noted that diazepam absorption appeared most rapid following IM administration without niacin google.com. While co-administration with niacin did not consistently influence the rate or extent of diazepam absorption favorably for IM or SQ administration, comparisons of pooled diazepam Cmax and AUC (corrected for dose) without and with niacin were higher (1.50-fold for Cmax/D and 1.43-fold for AUC/D) following IM administration than SQ administration google.com. Despite lower total absorption for SQ administration, the time to peak plasma concentration (Tmax) was nearly identical for both SQ and IM routes google.com.

The following table presents data on the effect of niacin on this compound absorption, specifically on the Tmax of diazepam:

| Formulation | Tmax (minutes) |

| This compound + Niacin (10 mg/mL) | 8.2 ± 2.1 vulcanchem.com |

Formulation Science and Advanced Drug Delivery Systems for Avizafone

Innovative Delivery Strategies for Rapid Onset of Action

Intranasal Delivery Systems Utilizing Prodrug/Enzyme Combinations

Contributions of Exogenous vs. Endogenous Enzymes in Nasal Conversion

Avizafone is a hydrophilic peptide prodrug designed to be metabolized by enzymes to yield the active drug, diazepam invivochem.comnih.gov. For intranasal administration, a unique approach involves the coadministration of this compound with an exogenous converting enzyme to circumvent the low solubility of lipophilic drugs like diazepam in aqueous nasal spray formulations invivochem.comnih.gov. This strategy not only addresses solubility challenges but also enhances the chemical activity gradient, driving drug absorption invivochem.comnih.gov.

Research has demonstrated that coadministration of this compound with human aminopeptidase (B13392206) B (APB), an exogenous converting enzyme, leads to significant increases in plasma and brain concentrations of diazepam in rats invivochem.comnih.gov. While some conversion of this compound to diazepam can occur in the nasal cavity through endogenous enzymes, this alone may not be sufficient to achieve therapeutic concentrations of diazepam nih.gov. Pilot studies in canines further suggested the necessity of including an exogenous enzyme in the formulation to attain desired prodrug conversion rates and bioavailability nih.gov.

An Aspergillus oryzae (A.O.) protease has also been identified in in vitro studies as an enzyme capable of converting this compound to diazepam, even at supersaturated concentrations nih.govresearchgate.net. The rate and extent of this supersaturation are directly influenced by the prodrug-to-enzyme ratio nih.govresearchgate.net. Interestingly, this compound itself can act as a stabilizer for APB during lyophilization. Formulations combining APB with this compound and trehalose (B1683222) demonstrated minimal degradation of APB, retaining 71% of its activity, indicating a significant stabilizing effect invivochem.com.

Table 1: Pharmacokinetic Parameters of Diazepam Following Intranasal this compound Administration with Human Aminopeptidase B in Rats invivochem.comnih.gov

| This compound Dose (mg/kg Diazepam equivalent) | Bioavailability (%) | Maximum Plasma Concentration (Cmax) (ng/mL) | Time to Peak Plasma Concentration (Tmax) (minutes) |

| 0.500 | 77.8 ± 6.0 | 71.5 ± 9.3 | 5 |

| 1.00 | 112 ± 10 | 388 ± 31 | 8 |

| 1.50 | 114 ± 7 | 355 ± 187 | 5 |

Subcutaneous Administration Research and Optimization

This compound is a water-soluble prodrug that can be administered via subcutaneous (SQ) injection patsnap.comgoogle.com. Studies in beagle dogs have investigated the pharmacokinetics of this compound following both intramuscular (IM) and subcutaneous administration patsnap.comgoogle.com. These studies involved dosing dogs with this compound formulations and measuring plasma diazepam concentrations over time patsnap.com. While specific optimization details beyond the general mention of "water-stable formulations" are not extensively detailed in publicly available literature, the ability to administer this compound subcutaneously offers a viable parenteral route for rapid sedation and treatment in emergency scenarios patsnap.comgoogle.com.

Comparative Analysis of Parenteral Routes for Water-Soluble Diazepam Prodrug Delivery

Diazepam, the active drug derived from this compound, is known for its poor water solubility, which presents significant challenges for conventional aqueous parenteral formulations, including difficulties with intravenous (IV) bag delivery and slow or erratic absorption via intramuscular (IM) injection patsnap.com. This compound was developed as a water-soluble prodrug to overcome these limitations and facilitate rapid parenteral delivery patsnap.comnih.gov.

Table 2: Pharmacokinetic Comparison of Intramuscular this compound vs. Diazepam in Humans nih.govnih.gov

| Administered Compound | Diazepam Cmax (ng/mL) | Diazepam Tmax (minutes) | Diazepam AUC (ng·mL⁻¹·h) |

| This compound (20 mg) | 231 | Faster | Equal |

| Diazepam (11.3 mg) | 148 | Slower | Equal |

The pharmacokinetics of diazepam after this compound injection alone were best described by a two-compartment model with zero-order absorption nih.govnih.gov. When this compound was co-injected with atropine (B194438) and pralidoxime (B1201516) (a common combination in nerve agent antidote kits), the pharmacokinetics shifted to a two-compartment model with first-order absorption nih.govnih.gov. Notably, the co-administration with atropine and pralidoxime did not significantly affect the diazepam AUC or Cmax, although it did prolong the time to Cmax compared to this compound administered alone nih.govnih.gov.

In animal models (guinea pigs), this compound demonstrated suitability for therapy against sarin (B92409) poisoning, effectively preventing seizures without inducing the respiratory difficulties sometimes observed with diazepam administration nih.gov. This highlights a potential advantage of this compound in emergency medical situations requiring rapid and effective anticonvulsant action via parenteral routes, including intravenous, intramuscular, and subcutaneous administration patsnap.comgoogle.com.

Pharmaceutical Stability and Degradation Pathways of this compound

The pharmaceutical stability of this compound is critical for its efficacy and shelf-life, and its degradation behavior has been thoroughly investigated under various stress conditions researchgate.netnih.govresearchgate.net.

Identification and Characterization of Degradation Products (e.g., Carbostyril, Methylaminobenzochlorophenone)

This compound, as a prodrug of diazepam, can degrade into several known products, including diazepam itself, carbostyril, and methylaminobenzochlorophenone (MACB) researchgate.netresearchgate.netgla.ac.uk. During stability studies, an unexpected degradation product was observed to migrate into the plastic container of the formulation, where it subsequently underwent demethylation after absorption researchgate.netscience.govscience.govresearchgate.net. This demethylation process is believed to be caused by an additive present in the plastic material of the container researchgate.netresearchgate.net. These degradation products, once formed, tend to remain trapped within the container holding the pharmaceutical formulation researchgate.netresearchgate.net. The accumulation of MACB, in particular, has shown a clear correlation with storage time and was associated with visible discoloration of the this compound solutions researchgate.net.

Investigation of Stress Degradation Behavior Under Hydrolytic, Oxidative, Photolytic, and Thermal Conditions

The stress degradation behavior of this compound has been investigated under various conditions, including hydrolytic, oxidative, photolytic, and thermal stressors, in accordance with International Conference on Harmonization (ICH) recommendations researchgate.netnih.govresearchgate.net. These studies are crucial for understanding the intrinsic stability of the compound and for developing robust formulations. Research indicates that this compound in solution is susceptible to degradation when exposed to light (photolytic degradation) and heat (thermal degradation) researchgate.net. In contrast, this compound demonstrates greater stability when in its solid state researchgate.net.

Impact of Container-Drug Interaction on Formulation Stability

Container-drug interactions significantly influence the stability of this compound formulations. A notable finding from stability studies revealed an interaction between this compound molecules and the plastic material of the cartridge, which resulted in the container turning yellow researchgate.net. Furthermore, a degradation product of this compound was observed to partially break down and migrate into the plastic container, where it underwent demethylation upon absorption researchgate.netscience.govscience.govresearchgate.net. This demethylation is attributed to an additive within the plastic, and the resulting degradation products become trapped within the container researchgate.netresearchgate.net. This highlights the critical importance of selecting appropriate packaging materials to ensure the long-term stability and integrity of this compound formulations.

Strategies for Enzyme Stabilization within Prodrug Formulations (e.g., Lyophilization with this compound, Trehalose, Mannitol)

This compound is a water-soluble peptide prodrug designed to be metabolized into the active drug, diazepam, through enzymatic conversion invivochem.comwikipedia.orgdrugintelligencebulletin.com. A key enzyme involved in this conversion is human aminopeptidase B (APB), a labile enzyme whose stability is critical for the viability of prodrug/enzyme combination formulations invivochem.comnih.govidexlab.comresearchgate.netinvivochem.comresearchgate.net. APB exhibits significant degradation in solution at ambient temperatures, posing a considerable challenge for long-term storage and efficacy researchgate.netresearchgate.net.

To address the inherent instability of enzymes like APB, lyophilization (freeze-drying) is a widely employed technique in pharmaceutical formulation invivochem.comnih.govidexlab.comresearchgate.netinvivochem.comresearchgate.netniras.comresearchgate.net. This process aims to extend the shelf life of sensitive biological molecules by removing water, thereby increasing the activation energy required for denaturation researchgate.netresearchgate.netniras.com. However, the lyophilization process itself can induce conformational changes and aggregation in enzymes, leading to a loss of activity invivochem.comnih.govidexlab.comresearchgate.netinvivochem.comresearchgate.netresearchgate.net. Consequently, the inclusion of stabilizing excipients is crucial to mitigate these detrimental effects.

Research has demonstrated that this compound, as the substrate for APB, can actively contribute to the enzyme's stabilization during lyophilization invivochem.comnih.govidexlab.comresearchgate.netinvivochem.comresearchgate.net. This "substrate as stabilizer" approach leverages the specific interaction between the enzyme and its substrate to maintain structural integrity throughout the freeze-drying process.

In addition to the prodrug itself, common lyoprotectants such as trehalose and mannitol (B672) are frequently investigated for their ability to preserve enzyme activity. Trehalose, a disaccharide, is a well-recognized lyoprotectant that forms hydrogen bonds with the polar groups on protein surfaces, effectively mimicking the stabilizing interactions provided by water molecules niras.comnih.gov. This mechanism helps to maintain the native conformation of proteins and enzymes during drying, often resulting in an amorphous, glassy state that is highly conducive to stability niras.comresearchgate.netaip.org. Mannitol, a polyol, is often utilized as a bulking agent in lyophilized formulations, contributing to the physical appearance of the final product and potentially reducing drying times researchgate.netaip.org. However, mannitol's tendency to crystallize during the freezing stage can induce mechanical stress and may not provide the same level of cryoprotection as amorphous excipients like trehalose, potentially leading to less effective enzyme stabilization when used in isolation invivochem.comnih.govidexlab.comresearchgate.netresearchgate.netnih.govaip.org.

Detailed research findings illustrate the effectiveness of these strategies, both individually and in combination, for stabilizing APB during lyophilization. A study investigating permutations of APB samples combined with this compound, trehalose, and/or mannitol revealed significant differences in enzyme activity retention post-lyophilization and reconstitution invivochem.comnih.govidexlab.comresearchgate.netinvivochem.com.

The results, summarized in Table 1, indicate that while APB alone retained only a minimal percentage of its activity (6.4%), the addition of stabilizers dramatically improved retention. The combination of APB with mannitol resulted in 16% activity retention, highlighting mannitol's limited protective capacity as a sole stabilizer for this enzyme invivochem.comnih.govresearchgate.netinvivochem.com. Conversely, formulations containing this compound or trehalose individually showed substantially better outcomes, with 60% and 56% activity retention, respectively invivochem.comnih.govresearchgate.netinvivochem.com. The most effective stabilization was achieved with a ternary combination of APB, this compound, and trehalose, which preserved 71% of the enzyme's activity invivochem.comnih.govidexlab.comresearchgate.netinvivochem.com. This synergistic effect suggests that the presence of the substrate (this compound) complements the protective mechanisms of trehalose, offering superior stabilization compared to either additive alone invivochem.comnih.govidexlab.comresearchgate.netinvivochem.com. Furthermore, lyophilizates of the APB + this compound + trehalose formulation demonstrated negligible reduction in activity even after a 6-month accelerated stability study, underscoring the robustness of this stabilization strategy invivochem.comnih.govresearchgate.netinvivochem.com.

Table 1: Retention of Human Aminopeptidase B (APB) Activity Post-Lyophilization

| Formulation Component(s) | Retained APB Activity (%) invivochem.comnih.govresearchgate.netinvivochem.com |

| APB alone | 6.4 |

| APB + Mannitol | 16 |

| APB + Trehalose | 56 |

| APB + this compound | 60 |

| APB + this compound + Trehalose | 71 |

This data underscores the importance of a multi-component approach to enzyme stabilization in complex prodrug formulations, where the interplay between the prodrug, the enzyme, and selected excipients can significantly enhance the stability and shelf-life of the final pharmaceutical product.

Chemical Synthesis and Analog Development of Avizafone

Synthetic Methodologies for Avizafone Derivatization

The production of this compound, particularly its S-enantiomer, relies on specific precursor compounds and carefully controlled reaction conditions, often incorporating protection group strategies.

This compound, specifically S-Avizafone dihydrochloride (B599025), is synthesized through a two-step procedure primarily from 5-chloro-2-methylaminobenzophenone and a lysine-derived intermediate, (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid nih.govgoogle.comgoogle.comresearchgate.net.

One common synthetic pathway involves the reaction of 5-chloro-2-methylaminobenzophenone with (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid. This reaction is typically carried out under vacuum, utilizing dry ether as the primary solvent, followed by rigorous washing to isolate intermediate compounds . The precipitated intermediate is then dissolved in distilled water, extracted with ethyl acetate (B1210297), and lyophilized for an extended period (e.g., 65 hours) to yield the dihydrochloride salt with notable efficiency (e.g., 58%) . Critical parameters influencing the yield include solvent purity, reaction temperature (e.g., 25°C ± 2°C), and vacuum pressure (e.g., 0.1–0.5 mbar) . Impurities are minimized through multiple ethyl acetate washes .

An alternative approach for synthesizing the this compound base involves the aminolysis of diazepam with a lysinamide derivative in anhydrous dimethylformamide (DMF) at low temperatures (0–5°C), with triethylamine (B128534) serving as a base to scavenge generated hydrogen bromide . This is followed by peptide coupling, often facilitated by carbodiimide-based reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), to form the amide bond between the diazepam intermediate and the lysine (B10760008) side chain . These reactions are conducted under a nitrogen atmosphere to prevent hydrolysis .

Enzymatic synthesis also represents a significant advancement in producing S-Avizafone dihydrochloride with high enantiomeric excess (99%) . This patent-pending method utilizes recombinant human aminopeptidase (B13392206) B (APB) to catalyze the stereospecific coupling of 5-chloro-2-methylaminobenzophenone with a lysine derivative in an aqueous buffer (pH 7.4, 32°C) . This enzymatic approach is advantageous as it avoids racemization, which is crucial for maintaining pharmacological activity, although it may entail higher production costs due to enzyme purification requirements .

Protection group strategies are integral to the multi-step synthesis of this compound, particularly in managing the reactivity of its amine functionalities. N2,N6-Di-Cbz this compound serves as a prime example of such an intermediate smolecule.com. This compound incorporates two benzyloxycarbonyl (Cbz) protecting groups, which are strategically introduced to shield the amine groups of this compound smolecule.com.

Key Precursor Compounds and Reaction Pathways (e.g., from 5-chloro-2-methylaminobenzophenone)

Synthesis and Application of Deuterated this compound Analogs

The development and application of deuterated analogs of this compound have significantly advanced the understanding of its pharmacokinetics and metabolic fate.

This compound-d5 is a deuterium-labeled variant of this compound, where five hydrogen atoms are replaced with deuterium (B1214612) atoms smolecule.commusechem.com. This isotopic modification is crucial for its utility in pharmacological research and development, particularly in pharmacokinetic (PK) and metabolism studies smolecule.commusechem.com. The incorporation of deuterium, a stable isotope, allows researchers to accurately track the compound within biological systems smolecule.com.

In pharmacokinetic studies, this compound-d5 enables a more precise understanding of how the prodrug behaves in the body, including its absorption, distribution, metabolism, and excretion (ADME) smolecule.commusechem.com. The deuteration provides a mass tag that distinguishes the labeled compound from its unlabeled endogenous counterparts or metabolites, facilitating accurate quantification using mass spectrometry techniques smolecule.commusechem.com. This precision is vital for determining drug half-lives, bioavailability, and clearance rates without interference from background signals smolecule.commusechem.com.

As a prodrug, this compound-d5 itself exhibits no direct biological activity until it undergoes enzymatic hydrolysis to release the active drug, diazepam, and lysine smolecule.com. The deuterated version is particularly valuable for investigating these prodrug conversion pathways smolecule.commusechem.com.

The rapid conversion of this compound to diazepam, with a reported half-life ranging from 2.7 to 4.2 minutes in various species, including humans and monkeys, underscores the importance of precise tracking smolecule.com. By using this compound-d5 as an isotopic tracer, researchers can monitor the real-time transformation of the prodrug into diazepam and any transient intermediates within biological matrices smolecule.commusechem.com. This allows for the identification of the specific enzymes involved in the conversion (e.g., aminopeptidases) and the elucidation of the biochemical pathway of cleavage smolecule.com. Such studies are fundamental for optimizing therapeutic strategies by providing detailed insights into the drug's metabolic fate and the efficiency of its conversion to the therapeutically active compound musechem.com.

Compound Names and PubChem CIDs

Toxicological Considerations and Safety Profiles in Research Studies

Toxicological Assessment of Avizafone's Metabolic and Degradation Products

Research into this compound's stability and degradation behavior has identified several key metabolic and degradation products. This compound, an amine prodrug of diazepam, is known to break down into diazepam, carbostyril, and methylaminobenzochlorophenone (MACB) researchgate.net. Further studies have also identified 2-amino-5-chlorobenzophenone (B30270) (ACB) as a degradation product gla.ac.uk. These degradation products have been identified through analytical methods such as direct sample analysis by mass spectrometry (MS) and liquid chromatography (LC) with UV detection researchgate.netgla.ac.uk.

Stress degradation studies, conducted under hydrolytic, oxidative, photolytic, and thermal conditions, have shown that this compound in solution is susceptible to photolytic and thermal degradation, though it remains stable in its solid state researchgate.net. The identification of these degradation products is crucial for understanding the compound's long-term behavior and potential toxicological implications, especially as some benzodiazepine (B76468) degradation products, such as MACB and ACB, are known gla.ac.uk.

Interestingly, this compound has also been demonstrated to act as a stabilizer for human aminopeptidase (B13392206) B (APB), an enzyme being investigated for intranasal prodrug/enzyme delivery. In lyophilized formulations, a combination of APB, this compound, and trehalose (B1683222) resulted in minimal enzyme degradation, retaining 71% activity, suggesting this compound's role in improving the stability of other labile components in a formulation researchgate.netinvivochem.com.

Neuropathological Outcomes in Animal Models of Organophosphate Poisoning Following this compound Treatment

Studies in various animal models, including guinea pigs and cynomolgus monkeys, have investigated the neuropathological outcomes following this compound treatment in organophosphate (OP) poisoning. Organophosphate compounds, such as soman (B1219632) and sarin (B92409), induce severe neurotoxicity, including prolonged seizures and subsequent neuronal damage, primarily due to excitotoxicity vcu.eduimrpress.com.

In cynomolgus monkeys intoxicated with soman, treatment with a combination of atropine (B194438), pralidoxime (B1201516), and this compound provided electrophysiological and histological protection similar to that obtained with atropine, pralidoxime, and diazepam, when this compound was administered at a higher molar dose (1 µmol/kg) compared to diazepam (0.7 µmol/kg) idexlab.comnih.govresearchgate.net. This suggests that this compound can effectively mitigate soman-induced brain damage when administered appropriately.

In guinea pig models of sarin poisoning, this compound, when co-administered with atropine and pralidoxime, demonstrated protective effects against seizures without causing significant respiratory distress, a side effect sometimes observed with diazepam hhs.gov. Similarly, in guinea pigs exposed to soman, this compound was found to prevent early mortality and seizure occurrence with better efficacy than diazepam when a lower dose of atropine was used nih.gov. However, both this compound and diazepam did not prevent moderate EEG depression observed under high soman exposure nih.gov.

The effectiveness of this compound in preventing neuropathology is closely linked to its ability to control seizure activity. Research indicates that neuronal damage is typically prevented only if the drug treatment successfully stops all seizure activity vcu.eduimrpress.com. This compound has been shown to terminate seizures within 10 minutes post-exposure to soman, which is crucial for preventing irreversible neuronal damage; delayed treatment beyond 20 minutes can lead to such damage .

Comparative Toxicological Profiles with Diazepam and Other Benzodiazepines in Experimental Contexts

This compound, as a water-soluble prodrug of diazepam, offers distinct advantages and differences in its toxicological and pharmacokinetic profile compared to diazepam and other benzodiazepines in experimental settings.

Pharmacokinetic and Efficacy Comparisons with Diazepam: While both this compound and diazepam are effective anticonvulsants against nerve agent-induced seizures, their pharmacokinetic profiles differ. In cynomolgus monkeys, at similar molar doses (0.7 µmol/kg), the atropine/pralidoxime/diazepam combination offered better protection against soman toxicity than the atropine/pralidoxime/avizafone combination idexlab.comnih.govresearchgate.net. This was attributed to a lower plasmatic load of diazepam achieved after this compound injection at this specific molar dose idexlab.comnih.govresearchgate.net. However, when this compound was injected at a higher molar dose (1 µmol/kg), it yielded a similar plasmatic load of benzodiazepine as 0.7 µmol/kg of diazepam, but with a faster time to maximum plasma concentration (tmax) and a higher maximum plasma concentration (Cmax) for plasmatic diazepam idexlab.comnih.govresearchgate.net.

Respiratory Effects: In guinea pig models of sarin poisoning, when diazepam was administered with atropine, seizures were prevented, but 62.5% of animals experienced respiratory difficulties. These symptoms were not observed when this compound was used, suggesting a potentially more favorable respiratory profile for this compound in this specific context hhs.gov. Conversely, another study noted that both this compound and diazepam, when added to therapy, enhanced the number of animals suffering from respiratory distress, and this effect was dependent on the atropine dose and the anticonvulsant's nature nih.gov.

Comparison with Other Benzodiazepines: Beyond diazepam, other benzodiazepines have been evaluated for their efficacy against organophosphate-induced seizures. In guinea pigs exposed to soman, midazolam was found to be the most potent and rapidly acting anticonvulsant among six tested benzodiazepines, which included this compound, clonazepam, diazepam, loprazolam, and lorazepam nih.gov. Midazolam also demonstrated superiority over other benzodiazepines in the medical management of poisoned casualties in recent studies patsnap.com.

The following table summarizes key comparative pharmacokinetic and efficacy data:

| Compound | Administration Route | Cmax (Diazepam) | tmax (Diazepam) | Bioavailability (Diazepam from Prodrug) | Efficacy in Soman Poisoning (at similar molar dose) | Respiratory Side Effects (Sarin Poisoning, with Atropine) |

| This compound | Intramuscular | Higher (231 ng/mL) | Faster idexlab.comnih.govresearchgate.net | 62-66% (with atropine/pralidoxime) nih.gov | Lower compared to Diazepam (at 0.7 µmol/kg) idexlab.comnih.govresearchgate.net | Minimal hhs.gov |

| Diazepam | Intramuscular | Lower (148 ng/mL) | Slower idexlab.comnih.govresearchgate.net | N/A | Higher idexlab.comnih.govresearchgate.net | Significant respiratory difficulties (62.5% of animals) hhs.gov |

Implications of Long-Term Formulation Stability for Safety and Efficacy

The long-term stability of this compound's formulation is a critical factor influencing its safety and efficacy in research and potential therapeutic applications. The French Military Health Service (SSA) and the Armed Forces Central Pharmacy (PCA) have conducted stability studies on this compound formulations, particularly in combination with atropine and pralidoxime, following International Conference on Harmonization (ICH) recommendations researchgate.netresearchgate.net.

These studies revealed challenges, such as the interaction between this compound molecules and the plastic of the cartridge, leading to the container turning yellow and the partial breakdown of this compound researchgate.net. This degradation resulted in the formation of known degradation products like diazepam, carbostyril, and methylaminobenzochlorophenone (MACB), and 2-amino-5-chlorobenzophenone (ACB) researchgate.netgla.ac.uk. Such degradation can impact the precise concentration of the active drug (diazepam, after this compound conversion) over time, potentially affecting its efficacy and safety profile.

Research indicates that this compound in solution is susceptible to photolytic and thermal degradation but exhibits stability in its solid state researchgate.net. This highlights the importance of appropriate storage conditions and formulation design to maintain the compound's integrity. For instance, to improve the stability of atropine within a military formulation containing this compound, the solution was formulated at a pH of 4.0 google.com. However, such acidic pH can increase the likelihood of pain and inflammation upon intramuscular injection, demonstrating a trade-off between formulation stability and potential local adverse effects google.com.

Conversely, this compound has also been shown to contribute to the stability of other components. In lyophilized formulations, this compound, when co-lyophilized with human aminopeptidase B (APB) and trehalose, significantly minimized the inactivation of APB, suggesting its role as a stabilizer in certain complex formulations researchgate.netinvivochem.com. This dual aspect of this compound – its own susceptibility to degradation in solution and its ability to stabilize other compounds – underscores the complexity of developing stable and effective formulations for long-term use.

The implications for safety and efficacy are direct: a formulation with poor long-term stability may lead to a reduced concentration of the active compound (diazepam) over time, potentially compromising its therapeutic effect in critical situations like organophosphate poisoning. Furthermore, the accumulation of degradation products, even if not directly toxic, could potentially interfere with the drug's action or lead to unforeseen effects. Therefore, robust stability studies and careful formulation development are paramount to ensure both the safety and sustained efficacy of this compound.

Future Research Directions and Unresolved Questions in Avizafone Research

Optimization of Prodrug Conversion Kinetics and Delivery Systems for Enhanced Therapeutic Outcomes

A primary area of future research for avizafone centers on optimizing its conversion kinetics to diazepam and developing advanced delivery systems to achieve enhanced therapeutic outcomes. The low aqueous solubility of diazepam presents a challenge for rapid delivery, which this compound, as a highly water-soluble prodrug, aims to circumvent. Research has demonstrated that co-administration of this compound with an exogenous converting enzyme can lead to the rapid production of supersaturated diazepam solutions at the site of administration, which significantly enhances drug permeation and absorption uni.lumims.comnih.govuni.lunih.gov.

Studies have explored the use of enzymes such as Aspergillus oryzae protease (A.O. protease) and human aminopeptidase (B13392206) B (APB) to facilitate this conversion uni.lunih.govuni.lunih.govfishersci.fifishersci.se. For instance, intranasal co-administration of this compound with human aminopeptidase B in rats resulted in rapid diazepam absorption, achieving high brain and blood levels, with peak plasma concentrations reached within 5 to 8 minutes depending on the dose uni.lunih.govfishersci.se. This approach has shown high systemic bioavailability, ranging from 77.8% to 114% uni.lunih.govfishersci.se. Further optimization could involve increasing enzyme concentration to achieve even faster absorption rates uni.lufishersci.se. The integration of enzyme kinetics into physiologically based pharmacokinetic (PBPK) models has been crucial in estimating absorption rate constants for diazepam and its transient intermediate, guiding the design of more effective formulations uni.lufishersci.se.

The following table summarizes key pharmacokinetic parameters observed with intranasal this compound co-administered with human aminopeptidase B in rats:

| Dose Level (Diazepam Equivalent) | Bioavailability (%) | Maximum Plasma Concentration (Cmax) (ng/mL) | Time to Peak Plasma Concentration (Tmax) (minutes) |

| 0.500 mg/kg | 77.8 ± 6.0 | 71.5 ± 9.3 | 5 |

| 1.00 mg/kg | 112 ± 10 | 388 ± 31 | 8 |

| 1.50 mg/kg | 114 ± 7 | 355 ± 187 | 5 |

| Data derived from studies on intranasal coadministration of this compound with human aminopeptidase B in rats. uni.lunih.govfishersci.se |

Enzyme kinetic studies with this compound-protease mixtures have revealed Michaelis-Menten constant (KM) values of 1,501 ± 232 μM and maximum reaction rate (Vmax) values of 1,369 ± 94 μM/s, providing critical data for understanding and optimizing conversion rates nih.govnih.gov.

Identification and Comprehensive Characterization of Endogenous Converting Enzymes

Despite this compound's known conversion to diazepam by endogenous enzymes in vivo, the precise identity and comprehensive characteristics of these activating enzymes remain largely unknown nih.govfishersci.finih.govguidetoimmunopharmacology.org. This lack of specific identification presents a significant gap in understanding the full pharmacokinetic profile of this compound.

Current research efforts have involved screening commercially available hydrolases, which led to the discovery that Aspergillus oryzae protease, a rice fungus enzyme mixture, can effectively convert this compound to diazepam in vitro uni.lunih.govfishersci.finih.gov. Additionally, human aminopeptidase B (APB) is under investigation as a biocatalyst for prodrug/enzyme combinations in intranasal delivery systems uni.lunih.gov. Future research must focus on isolating and comprehensively characterizing the human endogenous enzymes responsible for this compound hydrolysis. This characterization should include detailed kinetic parameters (e.g., KM, Vmax) and substrate specificity, which are essential for predicting individual variability in drug response and for developing more targeted therapeutic strategies.

Development of Advanced Pharmacokinetic-Pharmacodynamic Modeling and Simulation Approaches

The development of advanced pharmacokinetic-pharmacodynamic (PK-PD) modeling and simulation approaches is crucial for a deeper understanding and optimization of this compound's therapeutic utility. Pharmacokinetic studies using both non-compartmental and compartmental modeling have been employed to analyze the biotransformation of this compound into diazepam following intramuscular administration wikidoc.orgnih.govCurrent time information in West Northamptonshire, GB.. These models have shown that this compound injection leads to a faster entry of diazepam into systemic circulation and achieves higher maximum plasma concentrations (Cmax) compared to direct diazepam injection, while maintaining equivalent area under the curve (AUC) values wikidoc.orgCurrent time information in West Northamptonshire, GB..

For instance, the pharmacokinetics of diazepam after this compound administration has been best described by a two-compartment model with zero-order absorption, which shifts to a first-order absorption model when co-administered with atropine (B194438) and pralidoxime (B1201516) wikidoc.orgCurrent time information in West Northamptonshire, GB.. Physiologically based pharmacokinetic (PBPK) models have also been instrumental in estimating first-order absorption rate constants for diazepam and its intermediates from this compound, particularly in the context of intranasal delivery uni.lufishersci.seuni.lu. Future research should aim to refine these models to account for complex interactions, individual physiological variations, and different routes of administration, thereby enabling more accurate predictions of drug behavior and facilitating the design of optimal treatment regimens for various indications, including nerve agent poisoning uni.lunih.gov.

Exploration of Additional Therapeutic Indications for this compound Beyond Its Primary Role

While this compound is primarily recognized for its role as an antidote in organophosphate nerve agent poisoning and for the emergency management of acute seizure episodes, its potential therapeutic indications extend beyond these established uses guidetoimmunopharmacology.orgmims.comnih.govbiozol.desmolecule.com. As a prodrug that rapidly converts to diazepam, this compound inherently carries the broad pharmacological properties of diazepam, including anxiolytic, anticonvulsant, and muscle relaxant effects mims.comnih.gov.

Future research could explore this compound's utility in other neurological conditions where rapid and reliable benzodiazepine (B76468) action is beneficial. This includes investigating its neuroprotective properties and potential applications in various anxiety and seizure disorders mims.com. Its unique pharmacokinetic profile, characterized by rapid onset of action, makes it a candidate for developing new benzodiazepine derivatives with improved efficacy and safety profiles for a broader range of therapeutic applications mims.com. Given its current adoption by military forces for battlefield anticonvulsant applications, further studies could also investigate its potential in other acute medical emergencies requiring rapid central nervous system intervention where direct diazepam administration might be challenging nih.govbiozol.de.

Innovative Strategies for Addressing Formulation Stability Challenges in Diverse Environmental Conditions

Ensuring the long-term stability of this compound formulations, especially under diverse environmental conditions, is a significant challenge requiring innovative strategies. This compound in solution is known to be susceptible to photolytic and thermal degradation. Furthermore, enzymes intended for co-administration, such as human aminopeptidase B (APB), are inherently unstable in solution, undergoing significant degradation at room temperature over short periods mims.comnih.gov.

Future research is focused on developing robust formulations that maintain the integrity and activity of both the prodrug and the converting enzyme. Lyophilization has emerged as a promising technique to enhance the shelf-life of enzymes by increasing the activation energy for denaturation mims.comnih.gov. Notably, this compound itself has been shown to act as a stabilizer for APB during lyophilization, with an APB+this compound combination retaining 60% of enzyme activity, and a combination with trehalose (B1683222) (APB+this compound+trehalose) showing even greater stability with 71% activity retention after lyophilization mims.comnih.govnih.gov. Accelerated stability studies have confirmed negligible reduction in activity for such co-lyophilized formulations over six months mims.comnih.gov. Addressing potential interactions with container materials, such as plastic cartridges that can lead to degradation products, also remains a critical area of investigation for ensuring product quality and shelf-life.

Design and Development of Novel this compound Derivatives with Improved Pharmacological Properties

The design and development of novel this compound derivatives represent a promising avenue for improving its pharmacological properties. This compound serves as a model compound for studying hydrolysis and substitution reactions typical of benzodiazepine derivatives, offering insights into their chemical behavior mims.com. Modifications of this compound with various salts, such as hydrochloride, dimethanesulfonate, or sulfate (B86663) ions, are being explored to potentially alter its pharmacokinetic properties, including absorption, metabolism, solubility, and bioavailability.

For instance, N2,N6-Di-Cbz this compound is utilized as an intermediate in the synthesis of this compound, facilitating the controlled release of diazepam. The strategic introduction of different functional groups through acylation or reduction reactions could lead to derivatives with distinct pharmacological profiles, potentially offering benefits in terms of enhanced efficacy, improved safety, or better patient compliance. This area of research aims to fine-tune the prodrug's characteristics to optimize its therapeutic performance for specific clinical needs.

Deeper Understanding of Brain Distribution and Potential for Direct Nose-to-Brain Transport Mechanisms